molecular formula C10H10N2O B14069978 1-(2-Amino-5-cyanophenyl)propan-2-one

1-(2-Amino-5-cyanophenyl)propan-2-one

Cat. No.: B14069978
M. Wt: 174.20 g/mol
InChI Key: RRLRRCBVGCWMRB-UHFFFAOYSA-N
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Description

1-(2-Amino-5-cyanophenyl)propan-2-one is an organic compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol This compound is characterized by the presence of an amino group, a cyanophenyl group, and a propanone moiety

Preparation Methods

The synthesis of 1-(2-Amino-5-cyanophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-cyanobenzaldehyde with acetone in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours . Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce production costs.

Chemical Reactions Analysis

1-(2-Amino-5-cyanophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and reaction temperatures ranging from 20-80°C. Major products formed from these reactions include oxo derivatives, amine derivatives, and substituted compounds.

Scientific Research Applications

1-(2-Amino-5-cyanophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-cyanophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological macromolecules, while the cyanophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(2-Amino-5-cyanophenyl)propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-amino-3-(2-oxopropyl)benzonitrile

InChI

InChI=1S/C10H10N2O/c1-7(13)4-9-5-8(6-11)2-3-10(9)12/h2-3,5H,4,12H2,1H3

InChI Key

RRLRRCBVGCWMRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)C#N)N

Origin of Product

United States

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